molecular formula C12H18BrN3 B1411673 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1713160-10-1

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411673
CAS No.: 1713160-10-1
M. Wt: 284.2 g/mol
InChI Key: NOYVUOZOOHBTLT-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a brominated pyridine derivative featuring an N,N-dimethylpiperidin-4-amine moiety. This compound is notable for its bromine substituent at the 3-position of the pyridine ring, which influences its electronic and steric properties. It has been synthesized via palladium-catalyzed cross-coupling reactions, as described in studies involving 2,4-dichloro-6,7-dimethoxyquinazoline and 4-(dimethylamino)piperidine under optimized conditions .

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVUOZOOHBTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study: A study published in Journal of Medicinal Chemistry explored the synthesis of novel inhibitors for protein kinases using this compound as a precursor, demonstrating its utility in drug discovery processes.

Organic Synthesis

The compound is employed in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions. It can be used to create more complex molecules necessary for advanced research applications.

Reaction Examples:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Coupling Reactions: It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biological Studies

Research has investigated the biological activities of this compound, including its interactions with enzymes and receptors. Its potential as a therapeutic agent is being explored in areas such as cancer treatment and neuropharmacology.

Case Study: Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that derivatives of this compound exhibited significant inhibitory activity against certain cancer cell lines, suggesting its potential role as an anticancer agent.

Material Science

In material science, this compound is used to develop new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine, highlighting variations in substituents, core rings, and synthesis pathways:

Compound Name Core Structure Substituents Molecular Weight Synthesis Method Key Properties/Applications Reference
This compound Pyridine 3-Bromo, 4-linked piperidin-4-amine ~350–400 g/mol* Palladium-catalyzed cross-coupling (e.g., with 4-(dimethylamino)piperidine) Potential kinase inhibitor; bromine enhances reactivity in substitution reactions
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Quinazoline 2-Chloro, 6,7-dimethoxy, 4-linked piperidin-4-amine ~455.43 g/mol Reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with 4-(dimethylamino)piperidine Antagonist of retinoblastoma binding protein 4 (RBBP4); chloro group modulates binding affinity
1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine Pyrroloquinoline 3-Chlorobenzyl, 4-linked piperidin-4-amine ~455.43 g/mol Reductive amination and cyclization 5-HT6R/5-HT3R antagonist; chlorobenzyl group improves CNS penetration
1-(3-Aminophenyl)-N,N-dimethylpiperidin-4-amine Benzene 3-Amino, 1-linked piperidin-4-amine 219.33 g/mol Not specified (commercially available) Intermediate for fluorescent probes or polymer chemistry; amino group enhances solubility
N6-(2-Amino-6-(4-(dimethylamino)piperidin-1-yl)pyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine Pyrimidine-Quinoline 4-Fluorophenyl, pyrimidine-linked piperidin-4-amine ~475.24 g/mol Buchwald-Hartwig amination NADH-dehydrogenase inhibitor; fluorophenyl enhances metabolic stability

Biological Activity

1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound notable for its potential biological activities. This compound, characterized by a brominated pyridine ring linked to a dimethylpiperidine moiety, has been explored for various pharmacological applications, including anticancer and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H18BrN3
CAS Number1713160-10-1
InChIInChI=1S/C12H18BrN3/c1-15(2)10-4-7...
InChI KeyNOYVUOZOOHBTLT-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. It may modulate the activity of enzymes or receptors through specific binding interactions. The exact mechanism can vary depending on the biological context, including its application in medicinal chemistry and organic synthesis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that this compound can induce cytotoxicity and apoptosis in cancer cell lines, particularly in models such as FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent .

Neuroprotective Effects

This compound has also been studied for its potential in Alzheimer's disease therapy . It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. By inhibiting these enzymes, the compound may enhance cholinergic signaling, offering therapeutic benefits in neurodegenerative conditions .

Case Studies

  • Anticancer Study : A study involving the compound reported significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The research utilized various assays to quantify cell viability and apoptosis markers, demonstrating the compound's potential as a lead candidate for further development .
  • Neuroprotection Study : Another investigation focused on the dual inhibition of AChE and BuChE by this compound, revealing its capability to improve cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing the bioavailability and efficacy of piperidine derivatives .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundActivityKey Differences
3-BromopyridineLimited biological activitySimpler structure without piperidine moiety
N,N-DimethylpiperidineBasic piperidine activityLacks brominated pyridine ring
Other Piperidine DerivativesVaries widelyDifferent functional groups affecting activity

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Bromopyridin-4-yl derivatives (often halogenated pyridine precursors)
  • N,N-dimethylpiperidin-4-amine or its protected derivatives

Synthetic Route

A typical synthetic route involves:

  • Halogenated Pyridine Activation or Functionalization
    The 3-bromopyridin-4-yl moiety is introduced or activated via halogenation or by using commercially available 3-bromo-4-halopyridine derivatives.

  • Nucleophilic Substitution or Coupling Reaction
    The piperidin-4-amine derivative, especially N,N-dimethylpiperidin-4-amine, is reacted with the bromopyridine precursor. This can be achieved through nucleophilic aromatic substitution (if the pyridine ring is suitably activated) or via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to form the C-N bond.

  • Reductive Amination or Amine Alkylation (if needed)
    If the piperidine amine is introduced in a protected or precursor form, reductive amination or alkylation may be applied to install the N,N-dimethyl groups on the piperidine nitrogen.

  • Purification and Characterization
    The final compound is purified by chromatographic techniques and characterized by NMR, MS, and other spectroscopic methods to confirm structure and purity.

Example Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation or use of 3-bromo-4-halopyridine Commercially sourced or synthesized Bromopyridine intermediate
2 Palladium-catalyzed amination (Buchwald-Hartwig) Pd catalyst, base (e.g., NaOtBu), solvent (toluene or DMF), heat Formation of C-N bond with piperidinyl amine
3 Reductive amination or methylation Formaldehyde and reducing agent or methyl iodide Installation of N,N-dimethyl groups
4 Purification Chromatography Pure this compound

This sequence is supported by analogous synthetic strategies reported for related pyridine-piperidine derivatives targeting MmpL3 and other biological targets.

Detailed Research Findings on Preparation

Reaction Conditions and Optimization

  • Catalysts: Palladium catalysts such as Pd(PPh3)4 are commonly employed in cross-coupling steps due to their high efficiency in C-N bond formation.
  • Solvents: Dimethylformamide (DMF), toluene, or dioxane are typical solvents providing good solubility and reaction rates.
  • Temperature: Reactions are often conducted at elevated temperatures (80–110 °C) to promote coupling.
  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) facilitate deprotonation and amination.
  • Reaction Times: Typically range from several hours to overnight to achieve optimal yields.

Yield and Purity

  • Reported yields for similar amination reactions range from moderate to high (50–85%), depending on substrate reactivity and reaction conditions.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry, and chromatographic purity (>95%).

Analytical Confirmation

Comparative Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd2(dba)3 with ligand Essential for C-N coupling
Base NaOtBu, K3PO4, Cs2CO3 Strong base required
Solvent DMF, toluene, dioxane Depends on solubility
Temperature 80–110 °C Heating promotes reaction
Reaction Time 6–24 hours Optimized for yield
Yield 50–85% Depends on substrate and conditions
Purification Column chromatography Silica gel or reverse phase
Characterization NMR, MS, elemental analysis Confirms structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
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1-(3-Bromopyridin-4-yl)-N,N-dimethylpiperidin-4-amine

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